![molecular formula C19H25FN2O3 B1681727 Sembragiline CAS No. 676479-06-4](/img/structure/B1681727.png)
Sembragiline
Overview
Description
Sembragiline, also known as RO4602522, RG1577, or EVT302, is a potent, selective, long-acting, and reversible inhibitor of monoamine oxidase B (MAOB) . MAOB is a mitochondrial enzyme that inactivates the neurotransmitter dopamine, and in the process generates reactive free oxygen radicals . This compound was developed by Roche but first licensed to Evotech AG .
Molecular Structure Analysis
This compound has the chemical structure of (3S)-N-{1-[4-(3-fluorobenzyloxy)-phenyl]-5-oxo-pyrrolidin-3-yl}-acetamide . It was synthesized in the laboratory of F. Hoffmann-La Roche as a novel chemical structure .
Chemical Reactions Analysis
This compound inhibits the enzymatic activity of human MAO-B with a greater than 600-fold selectivity for MAO-B versus MAO-A . Similar results were obtained using rat enzymes .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H19FN2O3 and an average mass of 342.364 Da .
Scientific Research Applications
Alzheimer's Disease (AD) Treatment
Sembragiline was developed as a potential treatment for Alzheimer's disease due to its MAO-B inhibiting properties. A Phase II trial, the MAyflOwer RoAD study, aimed to evaluate the safety, tolerability, and efficacy of this compound in patients with moderate AD. The study involved 542 patients with moderate dementia who were randomized to receive either this compound (1mg or 5mg) or placebo once daily for 52 weeks. Although the primary endpoint, change from baseline in ADAS-Cog11, was not met, post hoc analyses suggested a potential effect on neuropsychiatric symptoms and functioning in a subgroup of patients with more severe baseline behavioral symptoms (Nave et al., 2017).
Brain MAO-B Inhibition
Another study focused on the positron emission tomography (PET) measurement of brain MAO-B inhibition in patients with AD and elderly controls after oral administration of this compound. This study assessed the relationship between plasma concentration of this compound and brain MAO-B inhibition, confirming that daily treatment with at least 1mg this compound resulted in near-maximal inhibition of brain MAO-B enzyme in patients with AD (Sturm et al., 2016).
Mechanism of Action
Sembragiline, also known as this compound [INN], is a potent, selective, long-acting, and reversible Monoamine Oxidase Type B (MAO-B) inhibitor .
Target of Action
The primary target of this compound is the enzyme Monoamine Oxidase B (MAO-B) . MAO-B is involved in the oxidative deamination of different amines and neurotransmitters . It has been implicated in the pathogenesis of Alzheimer’s disease (AD) and other neurodegenerative disorders .
Mode of Action
This compound inhibits the enzymatic activity of human MAO-B . This selectivity should translate into a favorable clinical safety profile .
Biochemical Pathways
MAO-B is responsible for the regulation of neurotransmitters by their degradation . The enzymatic reaction involves the formation of the corresponding aldehyde from the neurotransmitter to form the oxidized FAD and releasing hydrogen peroxide resulting from the reduction of molecular oxygen . Inhibition of MAO-B by this compound reduces the production of hydrogen peroxide and reactive oxygen species (ROS), thereby reducing ROS-induced oxidative stress .
Result of Action
This compound’s action results in the reduction of ROS-mediated neuronal injury and astrogliosis in MAO-B transgenic animals . It protects against neuronal loss and reduces both ROS formation and reactive astrogliosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3S)-1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13(23)21-16-10-19(24)22(11-16)17-5-7-18(8-6-17)25-12-14-3-2-4-15(20)9-14/h2-9,16H,10-12H2,1H3,(H,21,23)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAVCCUQTALHOB-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
676479-06-4 | |
Record name | Sembragiline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676479064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEMBRAGILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3W9672PNJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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